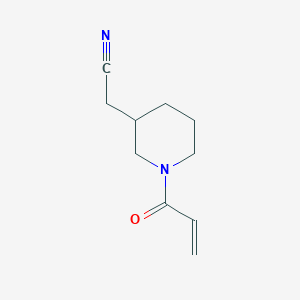
3-Methylpiperidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the use of chiral templates or starting materials to achieve the desired stereochemistry. For instance, D-serine has been used as a chiral template to synthesize enantiopure cis- and trans-3-hydroxypipecolic acids. Key steps in these syntheses include chelation-controlled additions and reductions to form syn- and anti-amino alcohol adducts with high stereoselectivity . Another approach features Rh-catalyzed cyclohydrocarbonylation to synthesize enantiopure 3-hydroxypiperidine derivatives . Additionally, the synthesis of enantiopure protected trans-4-amino-1-oxyl-2,2,6,6-tetramethyl piperidine-3-carboxylic acid involves the reduction of enamines and the use of chiral auxiliaries .
Molecular Structure Analysis
X-ray crystallographic analysis has been used to reveal the molecular structure of these compounds. For example, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been elucidated, which is important for understanding the three-dimensional arrangement of atoms and the potential for molecular interactions .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are influenced by their molecular structure and the presence of specific functional groups. For instance, methylation affects the lipophilicity and intermolecular interactions of pyridazine-3-carboxylic acids, which can form hydrogen-bonded patterns in their crystalline structures . The synthesis of 2-methylpyridine-3,5-dicarboxylic acid and its structural characterization through IR and NMR spectroscopy also contribute to the understanding of the physical and chemical properties of related compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
3-Methylpiperidine-3-carboxylic acid is utilized in the synthesis of poly-functional compounds such as substituted 1,3,4-oxadiazole derivatives. These derivatives, synthesized through reactions involving 3-methylpiperidine, have shown moderate to excellent antibacterial activity and significant anti-enzymatic activity against urease enzyme (Rehman et al., 2019).
Extraction and Equilibrium Studies
In another application, this compound is involved in studies focusing on the extraction and equilibrium behavior of pyridine-3-carboxylic acid, a compound used in food, pharmaceutical, and biochemical industries. This research explores how different diluents and compositions affect extraction efficiency (Kumar & Babu, 2009).
Molecular and Crystal Structure Analysis
Studies have also focused on the molecular and crystal structure of compounds related to this compound. For instance, research on N-methylpiperidine betaine, a related compound, has provided insights into its crystal structure, confirming the structure through X-ray diffraction and FT-IR spectrum analysis (Dega-Szafran et al., 2008).
Conformational Preferences and Computational Studies
The conformational preferences and computational studies of N-methylpiperidine betaine, a compound structurally similar to this compound, have been explored using methods like PM3 conformational analysis. This research provides insights into the stability and conformation of such molecules (Szafran & Dega-Szafran, 2001).
Applications in Material Science and Biochemistry
A derivative of this compound, specifically 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been shown to be an effective inducer in peptides and a useful probe in material science and biochemistry. Its applications include being a rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).
Lipophilicity and Intermolecular Interactions
Research on methylated analogs of pyridazine-3-carboxylic acids, related to this compound, focuses on their lipophilicity and specific intermolecular interactions, providing important information on the effects of methylation on these properties (Katrusiak et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Methylpiperidine-3-carboxylic acid is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities . .
Mode of Action
It’s worth noting that a related compound, (3r)-1-acetyl-3-methylpiperidine, is known to catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides
Biochemical Pathways
Piperidine derivatives are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
3-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMOKNSWMVAJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593596 | |
| Record name | 3-Methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116140-49-9 | |
| Record name | 3-Methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)



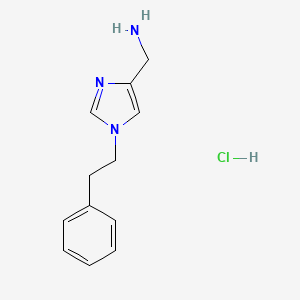
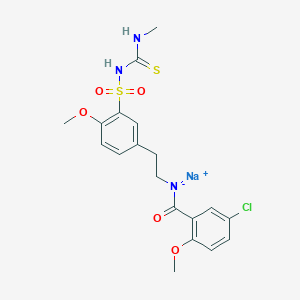


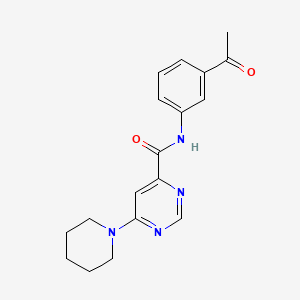
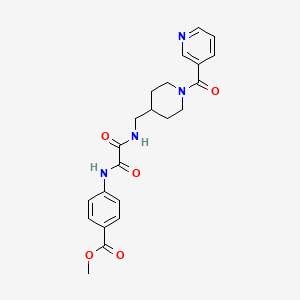
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)
methanone](/img/structure/B3001702.png)
